Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate
CAS No.:
Cat. No.: VC16261763
Molecular Formula: C18H15FN2O2
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15FN2O2 |
|---|---|
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | ethyl 4-[(6-fluoroquinolin-4-yl)amino]benzoate |
| Standard InChI | InChI=1S/C18H15FN2O2/c1-2-23-18(22)12-3-6-14(7-4-12)21-17-9-10-20-16-8-5-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21) |
| Standard InChI Key | IDNRGDVXNJFUJR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate features a fluoroquinoline core fused with a benzoate moiety via an amino linker. The quinoline ring system is substituted with a fluorine atom at the 6-position, while the benzoate group is esterified with an ethyl group. The planar quinoline nucleus facilitates intercalation into biological macromolecules, a property critical for its antibacterial activity.
The compound’s IUPAC name, ethyl 4-[(6-fluoroquinolin-4-yl)amino]benzoate, reflects its substituents and connectivity. Key structural identifiers include:
-
Canonical SMILES:
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F -
InChI Key:
IDNRGDVXNJFUJR-UHFFFAOYSA-N
These identifiers underscore the molecule’s planar geometry and electronic distribution, which influence its reactivity and interactions with biological targets.
Physicochemical Properties
The compound’s properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.3 g/mol |
| Solubility | Moderate in polar solvents |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Data on solubility and stability remain limited, highlighting a gap in current research. The ethyl ester group enhances lipophilicity, potentially improving membrane permeability—a desirable trait for antimicrobial agents.
Synthesis and Optimization
Synthetic Pathways
The synthesis of Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate typically involves multi-step reactions:
-
Formation of the Fluoroquinoline Core:
Cyclization of 2-fluoroaniline derivatives with ethyl acetoacetate under acidic conditions yields the 6-fluoroquinoline intermediate. -
Coupling with Aminobenzoate:
The quinoline intermediate undergoes nucleophilic substitution with ethyl 4-aminobenzoate. This step often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation. -
Purification:
Chromatographic techniques ensure high purity, critical for pharmacological applications.
Industrial-Scale Production Challenges
Scaling production requires optimizing reaction conditions (e.g., temperature, catalyst loading) to maximize yield. Continuous flow reactors and automated platforms are proposed to enhance reproducibility.
Biological Activity and Mechanism of Action
Antibacterial Mechanism
Like fluoroquinolone antibiotics, Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . By stabilizing the enzyme-DNA complex, it induces double-strand breaks, leading to bacterial cell death.
Comparative Analysis with Fluoroquinolones
| Compound | Target Enzymes | Structural Uniqueness |
|---|---|---|
| Ethyl 4-((6-FQ)AB* | DNA gyrase | Ethyl ester enhances lipophilicity |
| Ciprofloxacin | DNA gyrase, Topo IV | Cyclopropyl group at N1 |
| Norfloxacin | DNA gyrase | Ethyl group at C7 |
*FQAB: Fluoroquinolin-4-ylamino benzoate
The ethyl ester moiety in Ethyl 4-((6-FQ)AB may improve bioavailability compared to traditional fluoroquinolones .
Future Research Directions
-
Synthetic Optimization:
Develop greener catalysts and solvent-free conditions to improve sustainability. -
Biological Screening:
Evaluate efficacy against drug-resistant strains (e.g., MRSA, ESBL-producing E. coli). -
Pharmacokinetic Studies: Assess absorption, distribution, and metabolism to guide formulation development.
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